Cas no 1804698-31-4 (4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine)
4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine
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- Inchi: 1S/C6H4BrF2N3O2/c7-3-1-2(10)5(12(13)14)4(11-3)6(8)9/h1,6H,(H2,10,11)
- InChI Key: KYYRZOKMGAEODD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(C(F)F)=N1)[N+](=O)[O-])N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2.2
- Topological Polar Surface Area: 84.7
4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071953-1g |
4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine |
1804698-31-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine
Comprehensive Overview of 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine (CAS No. 1804698-31-4)
4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine (CAS No. 1804698-31-4) is a highly specialized nitropyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo and difluoromethyl substituents, has garnered attention for its potential role in drug discovery and material science. Researchers are increasingly exploring its synthetic pathways and reactivity profiles to unlock novel applications in medicinal chemistry.
The molecular structure of 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine features a pyridine core functionalized with amino, bromo, difluoromethyl, and nitro groups. This arrangement imparts distinct electronic properties, making it a valuable intermediate for heterocyclic compound synthesis. Recent studies highlight its utility in constructing biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The compound’s CAS No. 1804698-31-4 serves as a critical identifier in chemical databases, facilitating global research collaboration.
In the context of green chemistry, 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine has been investigated for its compatibility with sustainable synthesis methods. Innovations such as catalytic fluorination and microwave-assisted reactions have improved its production efficiency while minimizing environmental impact. These advancements align with the growing demand for eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.
The compound’s nitro group and bromo substituent offer versatile sites for further functionalization, enabling the creation of diverse pyridine-based scaffolds. This flexibility is crucial for designing targeted therapeutics, a hot topic in precision medicine. Searches for nitropyridine applications in drug design have surged, reflecting the scientific community’s interest in its potential.
Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for characterizing 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine. These methods ensure purity and confirm structural integrity, addressing common queries about quality control in fine chemicals. The compound’s stability under various conditions is also a frequent subject of research, particularly for storage optimization.
Beyond pharmaceuticals, CAS No. 1804698-31-4 is explored in material science for developing organic electronic materials. Its electron-withdrawing groups make it a candidate for n-type semiconductors, a trending area in flexible electronics. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.
In summary, 4-Amino-6-bromo-2-(difluoromethyl)-3-nitropyridine represents a multifaceted compound with expanding relevance in cutting-edge research. Its synthetic versatility, coupled with emerging applications, positions it as a key player in addressing contemporary scientific challenges. Ongoing studies continue to reveal its potential, making it a compound to watch in the evolving landscape of specialty chemicals.
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